
2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone is a heterocyclic compound that features both a pyrazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone typically involves the reaction of 4-amino-3-methylpyrazole with a morpholine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
- 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanenitrile
Uniqueness
2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone is unique due to the presence of both a pyrazole and a morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(4-amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C10H16N4O2/c1-8-9(11)6-14(12-8)7-10(15)13-2-4-16-5-3-13/h6H,2-5,7,11H2,1H3 |
InChI Key |
KNOISLPVYOECGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


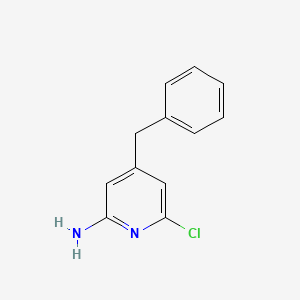
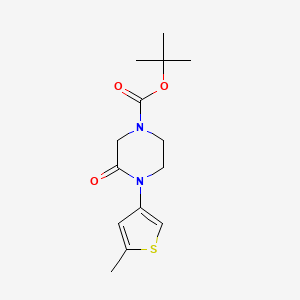
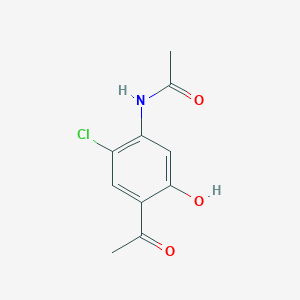
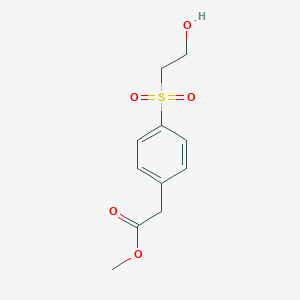
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
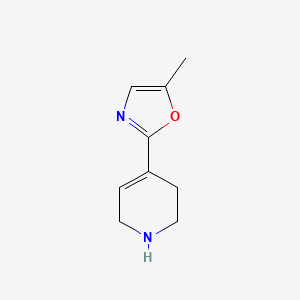
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)


![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
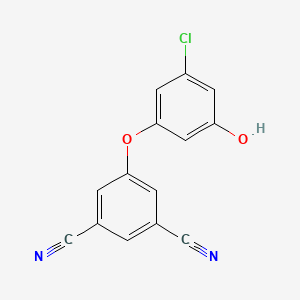
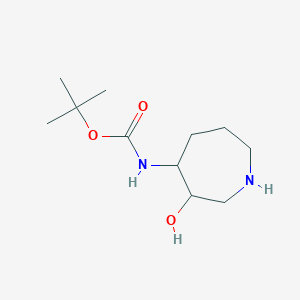
![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
